
Dibenzyl dicarbonate
Overview
Description
Dibenzyl dicarbonate (CAS: 31139-36-3), also known as Z2O or pyrocarbonic acid dibenzyl ester, is a carbobenzoxylating reagent introduced by Graf et al. in 1987 . Its molecular formula is C₁₆H₁₄O₅ (molecular weight: 286.28 g/mol), and it exists as a colorless to pale brown solid with a density of 1.17 g/mL at 25°C . The compound is widely used in peptide synthesis to introduce the carbobenzyloxy (Cbz) protecting group, which shields amine functionalities during reactions . Unlike benzyl chloroformate (Cbz-Cl), this compound enables milder reaction conditions and has been utilized in one-pot protocols, achieving high yields (e.g., 96% over two steps) . It is soluble in chloroform, DMSO, and methanol, making it versatile for organic synthesis .
Preparation Methods
Transesterification of Dialkyl Carbonates with Benzyl Alcohol
Catalytic Systems and Reaction Conditions
The transesterification of dimethyl carbonate (DMC, ) or diethyl carbonate (DEC, ) with benzyl alcohol () represents the most widely adopted route for DBC synthesis. This reaction proceeds via nucleophilic acyl substitution, facilitated by basic catalysts that deprotonate benzyl alcohol, enhancing its nucleophilicity .
Catalysts and Molar Ratios
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Alkali Metal Carbonates : Potassium carbonate () and cesium fluoride supported on α-alumina () are among the most effective heterogeneous catalysts. The patent US6350893B1 specifies a molar ratio of 1:5–2 (dialkyl carbonate:benzyl alcohol) with 0.01–0.001 mol% , achieving DBC purities exceeding 95% .
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Ionic Liquids : The ionic liquid has been employed at 90°C, yielding DBC in 70% isolated yield while enabling catalyst recycling .
Solvent and Temperature Optimization
Reactions are typically conducted in toluene, which acts as both a solvent and azeotrope former to remove methanol or ethanol byproducts . Temperatures range from 60°C to 160°C, with higher temperatures accelerating reaction rates but risking thermal decomposition .
Optimization of Reaction Parameters
Key parameters influencing DBC yield and selectivity include:
The use of at 90°C demonstrates a balance between efficiency and energy consumption, achieving 70% yield within 5 hours . In contrast, -mediated reactions require higher temperatures (140°C) but benefit from simpler workup procedures .
Alternative Synthetic Approaches
Phosgenation of Benzyl Alcohol
Although largely obsolete, phosgenation remains a historical benchmark:
2 \rightarrow \text{(BnO)}2\text{CO}_3 + 2 \, \text{HCl}
This method suffers from low selectivity (<70% purity) and the generation of hazardous benzyl chloride, necessitating costly purification .
Enzymatic Catalysis
Emerging studies explore lipase-catalyzed transesterification in non-aqueous media, though yields remain suboptimal (<50%) compared to chemical methods .
Catalyst Recovery and Recycling
Sustainability considerations have driven innovations in catalyst reuse:
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Solid Catalysts : retains >90% activity after five cycles, attributed to its robust support matrix .
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Ionic Liquids : is recoverable via distillation, though gradual decomposition limits its lifespan .
Industrial-Scale Production Considerations
Scalability challenges include:
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Energy Costs : High-temperature protocols (e.g., 140°C with ) increase operational expenses .
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Waste Management : Distillation residues containing unreacted DMC or DEC require reprocessing to meet environmental regulations .
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Dibenzyl dicarbonate undergoes various chemical reactions, including:
Substitution Reactions: It acts as a benzylating agent, reacting with nucleophiles such as phenols, thiols, and active methylene compounds to form benzylated derivatives.
Decomposition: At high temperatures, this compound decomposes, releasing carbon dioxide and benzyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Phenols, thiols, and active methylene compounds.
Catalysts: Cesium fluoride on alumina, ionic liquids.
Conditions: Typically carried out at elevated temperatures (around 90°C) and in the presence of catalysts.
Major Products:
Benzylated Derivatives: Formed through substitution reactions with nucleophiles.
Carbon Dioxide and Benzyl Alcohol: Formed during decomposition at high temperatures.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of DBDC is in peptide synthesis, where it serves as a protecting group for amine functionalities. During peptide synthesis, amines can participate in side reactions that hinder the desired peptide formation. DBDC protects these amine groups through carbobenzyloxylation (Cbz protection), allowing for controlled reactivity during synthesis.
Case Study: Peptide Synthesis Using DBDC
A study demonstrated the effectiveness of DBDC in synthesizing β-lactam-containing dipeptides. The research focused on optimizing reaction conditions to prepare these compounds using dibenzyl-protected amino acids. The results indicated that dibenzyl protection significantly improved yield and stereoselectivity during the Mitsunobu reaction, achieving isolated yields of up to 76% for the desired products .
Functional Group Protection
DBDC is also employed for protecting carboxylic acid functionalities. By forming carbonate esters, it prevents unwanted reactions during peptide chain elongation. The sterically bulky benzyl groups hinder nucleophilic attacks on the carbonyl carbon, allowing selective coupling with other amino acids.
Table: Comparison of Protecting Groups
Protecting Group | Type | Stability | Removal Conditions |
---|---|---|---|
Dibenzyl | Amine/Carboxylic | Stable under basic | Acidic conditions |
Trityl | Amine | Less stable | Acidic conditions |
Phthalimide | Amine | Stable | Basic conditions |
N-Dibenzylation Reactions
DBDC has been shown to facilitate selective N,N-dibenzylation of primary aliphatic amines when used as an alkylating agent in the presence of phosphonium salts. This method enhances selectivity towards benzylated amines compared to traditional methods that may produce competitive side products.
Case Study: N-Dibenzylation Efficiency
In a study investigating the N,N-dibenzylation of primary aliphatic amines, various phosphonium salts were tested alongside DBDC under solventless conditions. The results indicated high selectivity and conversion rates, with isolated yields ranging from 74% to 86% for dibenzyl derivatives .
Interaction Studies
Research has explored the interaction of DBDC with various nucleophiles and electrophiles, highlighting its role as an alkylating agent. Studies suggest that using ionic liquids alongside DBDC can enhance reactivity and selectivity in certain reactions.
Applications Beyond Organic Synthesis
Beyond its use in organic synthesis, DBDC has potential applications in medicinal chemistry due to its ability to modify biological molecules selectively. Its structural similarities with other carbonate compounds allow it to be utilized in various synthetic pathways, including polymer production and drug design.
Mechanism of Action
The mechanism of action of dibenzyl dicarbonate involves its ability to act as a benzylating agent. It reacts with nucleophiles to form benzylated derivatives. The reaction typically involves the nucleophilic attack on the carbonyl carbon of the this compound, leading to the formation of a benzylated product and the release of carbon dioxide .
Comparison with Similar Compounds
Dibenzyl dicarbonate belongs to a class of dicarbonate and ester-based reagents. Below is a detailed comparison with structurally or functionally related compounds:
Diphenyl Dicarbonates (DPDCs)
DPDCs, such as ethylene glycol diphenyl dicarbonate (EG DPDC) and 1,4-butanediol diphenyl dicarbonate (BuD DPDC) , are used in polycarbonate synthesis . These compounds react with diacetates (e.g., BPA diacetate) via transesterification, catalyzed by Ti(OBu)₄ .
Key Differences :
- Functionality : DPDCs polymerize into polycarbonates, whereas this compound is a protecting reagent.
- Deprotection: Cbz groups (from this compound) are removed via hydrogenolysis, while DPDC-derived polymers require thermal or chemical degradation .
Di-tert-butyl Dicarbonate (Boc Anhydride)
Boc anhydride (CAS: 24424-99-5) is another protecting reagent for amines.
Advantages of this compound :
- Compatible with acid-sensitive substrates due to neutral deprotection (H₂/Pd) .
- Less hygroscopic than Boc anhydride, simplifying handling .
Benzyl Chloroformate (Cbz-Cl)
Cbz-Cl is a traditional reagent for Cbz protection but poses handling risks due to its lachrymatory and corrosive nature.
Limitations of this compound :
- In some cases, it failed to improve reaction outcomes compared to Cbz-Cl (e.g., incomplete sorbose-related dipeptide synthesis) .
Other Dibenzyl Esters
Compounds like dibenzyl phosphate and L-aspartic acid dibenzyl ester share the dibenzyl moiety but differ in application:
Structural Insight :
- The dicarbonate group in this compound provides higher electrophilicity than phosphate or carboxylate esters, enhancing reactivity with nucleophiles like amines.
Table 1: Comparative Physical Properties
Biological Activity
Dibenzyl dicarbonate (DBDC), a compound with the chemical formula CHO, is primarily recognized for its application in organic synthesis, particularly as a protecting group for amines and in the synthesis of β-lactam antibiotics. This article explores the biological activity of DBDC, including its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
DBDC is synthesized through the reaction of benzyl alcohol with dimethyl carbonate, often using various catalysts to enhance yield and selectivity. The synthesis method has been optimized to ensure minimal by-products and high purity of DBDC. The compound is characterized by its stability and low toxicity, making it a favorable choice in organic reactions compared to other benzyl derivatives .
DBDC functions primarily as a protecting group in organic synthesis, particularly in the formation of β-lactam antibiotics. It protects amino groups during the synthesis of complex molecules, allowing for selective reactions without interference from amine functionalities. The use of DBDC has shown significant improvements in yield and stereoselectivity in various reactions, such as the Mitsunobu reaction .
Pharmacological Applications
- Synthesis of β-Lactams : DBDC is crucial in synthesizing β-lactam antibiotics, which are vital for treating bacterial infections. Studies indicate that compounds synthesized using DBDC exhibit enhanced antibacterial activity due to their structural integrity and selective reactivity .
- Protective Group : As a protective group, DBDC prevents unwanted reactions during synthetic pathways. Its ability to be easily removed post-reaction without degrading the target molecule enhances its utility in pharmaceutical chemistry .
- Reactivity with Amines : DBDC has been employed in the N,N-dibenzylation of primary aliphatic amines, yielding dibenzyl derivatives with high efficiency. This reaction is significant for synthesizing compounds with potential biological activity .
Study 1: Stereoselective Preparation of β-Lactam Pseudopeptides
In a study focusing on the preparation of β-lactam-containing pseudopeptides, DBDC was utilized as a protective group for serine residues. The results demonstrated that using DBDC led to higher yields (up to 76%) and better stereoselectivity compared to other protective groups like phthalimide .
Study 2: Reactivity with Aliphatic Amines
Another investigation explored the reactivity of DBDC with various primary aliphatic amines under different conditions. The study reported that at elevated temperatures (145-170 °C), DBDC reacted quantitatively with amines to form N,N-dibenzyl derivatives with isolated yields ranging from 74% to 86%, showcasing its effectiveness as an alkylating agent .
Safety and Toxicity
DBDC is noted for its low toxicity profile compared to other benzyl derivatives, making it safer for use in laboratory settings and potential pharmaceutical applications. Its safety data indicate minimal adverse effects when handled according to standard laboratory protocols .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing dibenzyl dicarbonate, and what analytical methods validate its purity?
this compound is typically synthesized via the reaction of benzyl alcohol with phosgene derivatives or chloroformates under controlled conditions. A common method involves dropwise addition of this compound to reaction mixtures in anhydrous solvents like toluene or dichloromethane, followed by overnight stirring and purification via solvent evaporation and column chromatography . Purity is validated using H NMR (e.g., δ 7.27–7.38 ppm for benzyl protons) and liquid chromatography-mass spectrometry (LC-MS). Physical properties such as density (1.17 g/mL at 25°C) and molecular weight (286.28 g/mol) are critical for quality control .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is flammable (flash point: 37°C) and causes skin/eye irritation. Safety measures include:
- Using flame-resistant lab coats, nitrile gloves, and safety goggles.
- Working in a fume hood to avoid inhalation of vapors.
- Storing in airtight containers away from oxidizers and heat sources . In case of exposure, immediately rinse skin with water for 15 minutes and seek medical attention. Spills should be contained using inert absorbents and disposed of as hazardous waste .
Q. How is this compound utilized as a protecting group in peptide synthesis?
this compound acts as a benzyloxycarbonyl (Z) group donor, protecting amines during solid-phase peptide synthesis. For example, it reacts with primary amines in dichloromethane or THF at 0–25°C, forming stable carbamate bonds. Deprotection is achieved via hydrogenolysis (H/Pd-C) or acidic conditions (e.g., HBr/AcOH) . Its steric bulk minimizes side reactions, making it ideal for synthesizing complex peptides .
Advanced Research Questions
Q. How can reaction yields be optimized when using this compound in multi-step organic syntheses?
Yield optimization involves:
- Stoichiometric control : Use 1.2–1.5 equivalents of this compound to ensure complete reaction with amines.
- Solvent selection : Anhydrous THF or CHCl minimizes hydrolysis.
- Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates carbamate formation .
- Temperature : Reactions at 0°C reduce byproducts, while room temperature ensures faster kinetics . Post-reaction, extract with 1N KHSO to remove unreacted starting materials, followed by brine washes to isolate the product .
Q. What mechanisms underlie the instability of this compound under acidic or basic conditions?
this compound decomposes via nucleophilic attack:
- Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, leading to hydrolysis into CO and benzyl alcohol.
- Basic conditions : Hydroxide ions cleave the carbonate ester, forming bicarbonate and benzyl oxide intermediates . Stability studies using HPLC or IR spectroscopy can monitor degradation kinetics, with half-life data guiding storage conditions (e.g., pH-neutral, anhydrous environments) .
Q. How do researchers resolve contradictions in reported reaction efficiencies of this compound across studies?
Discrepancies often arise from variations in:
- Reagent purity : Impurities in this compound (>95% purity required) reduce yields.
- Solvent dryness : Trace water hydrolyzes the reagent, necessitating molecular sieves or anhydrous salts.
- Analytical methods : Cross-validate results using multiple techniques (e.g., NMR, LC-MS, elemental analysis) . Meta-analyses of published protocols, combined with controlled reproducibility studies, help identify critical variables .
Q. Methodological Considerations
Q. What strategies are employed to characterize this compound decomposition products?
Decomposition is analyzed via:
- Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile byproducts like benzyl alcohol or CO.
- Fourier-transform infrared spectroscopy (FTIR) : Tracks carbonyl (C=O) bond degradation at ~1750 cm.
- Thermogravimetric analysis (TGA) : Measures mass loss under controlled heating to assess thermal stability .
Q. How does this compound compare to other carbonate-based protecting groups (e.g., tert-butyl dicarbonate) in terms of reactivity and selectivity?
Properties
IUPAC Name |
benzyl phenylmethoxycarbonyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRRJZZGSJXPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394645 | |
Record name | Dibenzyl dicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31139-36-3 | |
Record name | Dibenzyl dicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzyl Pyrocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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